Isopentane

Description

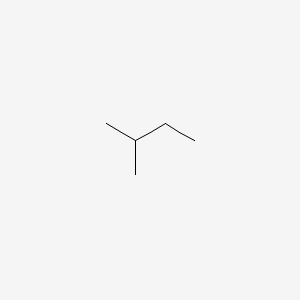

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isopentane: Properties and Protocols for Laboratory Applications

Introduction: Understanding Isopentane's Role in Modern Research

This compound, systematically named 2-methylbutane (C₅H₁₂), is a branched-chain alkane that, despite its simple structure, possesses a unique combination of physical properties making it an indispensable tool in the modern laboratory.[1][2][3] Its extreme volatility and low freezing point are not mere chemical curiosities; they are the very characteristics that researchers leverage for critical applications, most notably in the rapid, artifact-free freezing of biological specimens for histological analysis.[3][4][5]

This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of this compound. We will explore its core properties, delve into the causality behind its use in key protocols, and establish a framework for its safe and effective implementation in your laboratory workflows.

Part 1: Core Physicochemical Properties of this compound

The utility of any laboratory chemical is fundamentally dictated by its physical and chemical properties. This compound's behavior is a direct result of its branched structure, which differentiates it from its straight-chain isomer, n-pentane, primarily by lowering its boiling point.[6][7] It is a colorless, volatile liquid with a characteristic gasoline-like odor.[3][8][9]

Understanding these properties is the first step to mastering its application and ensuring laboratory safety.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ | [1][2][10] |

| Molar Mass | 72.15 g/mol | [8][10][11] |

| Boiling Point | 27.8 - 28°C (82°F) | [8][10][11][12] |

| Freezing/Melting Point | -159.9°C to -160°C (-255.8°F) | [8][10][11][12] |

| Flash Point | -51°C (-60°F) | [1][11][12] |

| Autoignition Temperature | 420°C (788°F) | [1][9][12] |

| Density (at 15-20°C) | 0.62 - 0.625 g/cm³ | [10][11][12][13] |

| Vapor Density (Air=1) | ~2.48 | [12][13] |

| Vapor Pressure (at 20°C) | ~76.1 - 79.3 kPa | [11][12][14] |

| Solubility in Water | Practically insoluble (< 1 g/L) | [12][13][15] |

| Solubility in Organics | Miscible with non-polar solvents (ethers, esters, paraffins, etc.) | [6][10][11] |

Part 2: Primary Laboratory Application: Cryofixation (Snap-Freezing)

The most prominent and critical use of this compound in research and clinical laboratories is for the rapid freezing (snap-freezing) of biological tissues for cryosectioning and subsequent analysis (e.g., histology, immunohistochemistry).[3][5][16]

The Scientific Rationale: Why this compound is Superior to Direct Liquid Nitrogen Immersion

A common misconception is that direct immersion in liquid nitrogen (-196°C) would provide the fastest freezing rate. However, this method is hampered by the Leidenfrost effect . When a tissue sample at room temperature is plunged into liquid nitrogen, a layer of insulating nitrogen gas immediately forms around it. This gas layer dramatically slows heat transfer, leading to slower, non-uniform freezing. This slow process allows for the formation of large ice crystals within the cells, which can rupture membranes and destroy tissue architecture, creating "freezing artifacts" that render samples unsuitable for high-resolution microscopic analysis.[5][17]

This compound, cooled to its near-freezing point (-160°C) with liquid nitrogen, elegantly circumvents this problem.[2][3] this compound remains in a liquid state at this temperature and does not form an insulating gas layer upon contact with the warmer tissue. This ensures a very high rate of heat transfer away from the sample, leading to rapid, uniform freezing. The speed of this process minimizes the formation of ice crystal artifacts, thereby preserving cellular morphology and the antigenicity of proteins for subsequent analysis.[4][5][16]

Experimental Protocol: Snap-Freezing of Tissue Samples

This protocol provides a self-validating system for achieving optimal tissue preservation.

Materials:

-

This compound (2-methylbutane)

-

Liquid nitrogen or dry ice pellets

-

Dewar flask or insulated container (e.g., Styrofoam)

-

Cryomolds

-

Optimal Cutting Temperature (OCT) compound

-

Long forceps

-

Pre-labeled cryovials or aluminum foil for storage

-

Personal Protective Equipment (PPE): Cryo-gloves, safety goggles, lab coat

Step-by-Step Methodology:

-

Preparation (Perform in a Fume Hood): Place the metal beaker inside the insulated Dewar. Fill the Dewar with liquid nitrogen, ensuring the level is high enough to surround the bottom half of the metal beaker.[16][17]

-

Cooling the this compound: Carefully pour this compound into the metal beaker until it is about two-thirds full. The this compound will begin to bubble as it cools. The bath is ready when the vigorous bubbling subsides and the this compound becomes opaque or slushy, nearing its freezing point (~-160°C).[7][18][19] Causality Note: Using the this compound when it is clear and still significantly warmer than its freezing point will not provide a sufficiently rapid freeze.

-

Tissue Preparation: Trim the fresh tissue to the desired size to fit within the cryomold.

-

Embedding: Add a small amount of OCT compound to the bottom of the cryomold. Place the tissue onto the OCT, orienting it as required for the desired sectioning plane. Cover the tissue completely with additional OCT, avoiding the introduction of air bubbles.[20][21]

-

Freezing: Using long forceps, grip the cryomold and submerge it into the pre-chilled this compound. Hold it in the liquid for 15-30 seconds, or until the OCT block turns completely white and opaque.[4][17]

-

Storage: Immediately remove the frozen block from the this compound. Briefly blot excess this compound on a paper towel. Wrap the block in pre-labeled aluminum foil or place it in a labeled cryovial.

-

Long-Term Storage: For optimal preservation, immediately transfer the frozen samples to a -80°C freezer or a liquid nitrogen storage tank.[18]

Workflow Visualization: Snap-Freezing Protocol

Caption: A logical workflow for snap-freezing biological samples.

Part 3: this compound as a Non-Polar Solvent and Other Applications

While cryofixation is its most specialized laboratory use, this compound also functions as a non-polar solvent.

-

Solvent Properties: Like other alkanes, this compound is an effective solvent for non-polar substances such as oils and greases.[10][11] It is miscible with many organic solvents like ethers, esters, and other hydrocarbons, but is practically insoluble in water.[6][10][11] Its very low boiling point means it can be easily removed by evaporation, which can be advantageous in certain organic syntheses or extractions.[7]

-

Blowing Agent: Outside of the typical research lab, this compound is used as a blowing agent for producing polymer foams like polystyrene or polyurethane.[3][11][12]

-

Geothermal Power: In binary cycle geothermal power plants, this compound is used as a working fluid. Its low boiling point allows it to be vaporized by low-temperature geothermal heat, with the resulting gas driving turbines to generate electricity.[22][23][24]

Part 4: Safety, Handling, and Disposal

The physical properties that make this compound useful also make it hazardous. Its high volatility and extremely low flash point demand strict adherence to safety protocols. It is classified as an extremely flammable liquid and vapor.[12][15][25]

This compound Safety Profile

| Hazard Category | Rating / Value | Significance / Notes | Source(s) |

| NFPA 704 Rating | Health: 1, Flammability: 4, Instability: 0 | 1: Slight hazard, 4: Extreme hazard, 0: Stable | [26] |

| Flash Point | -51°C (-60°F) | Can be ignited by sparks or flames at very low temperatures. | [1][11][13] |

| Explosive Limits in Air | LEL: 1.4%, UEL: 7.6% | Vapors can form an explosive mixture with air within this range. | [1][13] |

| Vapor Characteristics | Vapor is heavier than air and may travel along the ground. | Ignition can occur at a distance from the source. | [12][13][25] |

| Primary Hazards | Extreme flammability; Aspiration hazard (may be fatal if swallowed and enters airways); May cause drowsiness or dizziness. | [12][15][27] | |

| Skin Contact | Repeated exposure may cause skin dryness or cracking. | The substance defats the skin. | [12][28] |

Handling and Storage Protocols

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent the accumulation of flammable vapors.[20][29]

-

Ignition Sources: Eliminate all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools and explosion-proof electrical equipment.[25][30][31][32]

-

Static Discharge: this compound can generate static electricity.[25] Ground and bond all containers and receiving equipment during transfer to prevent static discharge, which can serve as an ignition source.[12][32]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (check manufacturer compatibility data), and a flame-resistant lab coat.[26][30]

-

Storage: Store this compound in a dedicated, approved flammable liquid storage cabinet.[29][33] The storage area must be cool, dry, well-ventilated, and away from direct sunlight and incompatible materials like strong oxidizing agents.[32][33] Keep containers tightly closed.[12][15][25]

Spill and Disposal Procedures

-

Small Spills: In a fume hood, absorb the spill with a non-combustible absorbent material like vermiculite or sand.[30][31] Place the contaminated material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Remove all ignition sources. If safe to do so, stop the leak. Contain the spill using absorbent, non-combustible materials. Prevent runoff into drains or sewers.[30][31]

-

Disposal: this compound and materials contaminated with it must be disposed of as hazardous waste.[31] Never dispose of this compound down the drain.[31] Follow all local, state, and federal regulations for hazardous waste disposal, typically through a licensed contractor.[14][30]

Conclusion

This compound is a powerful tool for the modern life sciences laboratory, particularly for its role in high-quality tissue cryopreservation. Its efficacy is a direct consequence of its distinct physical properties. However, these same properties necessitate a profound respect for safety procedures. By understanding the scientific principles behind its applications and rigorously adhering to handling and storage protocols, researchers can safely and effectively harness the benefits of this compound to achieve high-quality, reproducible experimental results.

References

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound (2-Methylbutane) - SAFETY DATA SHEET. (n.d.). Airgas. Retrieved from [Link]

-

Iso-Pentane. (n.d.). DHCPL. Retrieved from [Link]

-

This compound. (n.d.). Gokemi. Retrieved from [Link]

-

How is this compound used in geothermal power plants? (2024, January 20). Junyuan Petroleum Group. Retrieved from [Link]

-

This compound Frozen Sections for Intraoperative Diagnosis. (n.d.). U.S. Army Medical Department. Retrieved from [Link]

-

This compound SAFETY DATA SHEET. (n.d.). Climalife UK. Retrieved from [Link]

-

Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved from [Link]

-

This compound. (n.d.). PubChem, NIH. Retrieved from [Link]

-

This compound Safety Data Sheet E-4612. (2016, September 23). Praxair Canada Inc. Retrieved from [Link]

-

This compound Material Safety Data Sheet. (2014, October 24). Sciencelab.com. Retrieved from [Link]

-

This compound. (n.d.). Solubility of Things. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: this compound. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Freezing Tissues For Cryosectioning. (n.d.). University of Alabama at Birmingham (UAB) Office of Research. Retrieved from [Link]

-

What is this compound? (2021, January 29). Junyuan Petroleum Group. Retrieved from [Link]

-

Working Fluids - this compound and n-Pentane. (2021, January 31). Junyuan Petroleum Group. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent microscopy. (n.d.). University Health Network Research. Retrieved from [Link]

-

Hazards of this compound and procedures for this compound handling. (n.d.). CDM. Retrieved from [Link]

-

ICSC 1153 - this compound. (n.d.). Inchem.org. Retrieved from [Link]

-

Step by Step instruction for frozen sample preparation for histology assay. (n.d.). University of Florida. Retrieved from [Link]

-

Pathology Services Core Frozen Tissue Preparation. (n.d.). UNC Lineberger. Retrieved from [Link]

-

Freezing Tissue in OCT using this compound. (2019, February 13). Protocols.io. Retrieved from [Link]

-

Freezing Tissue in OCT using this compound v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Binary cycle power plant in geothermal energy power plant. (n.d.). Krohne. Retrieved from [Link]

-

What Is this compound? (2025, June 28). Chemistry For Everyone. Retrieved from [Link]

-

This compound Supplier. (n.d.). JIL Chemicals. Retrieved from [Link]

-

What is this compound? The uses and benefits. (2024, March 2). Elsapa Alzahbi. Retrieved from [Link]

-

Safe Handling and Storage of this compound: A Guide for Industrial Users. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Berlin binary cycle power plant using this compound as working fluid. (n.d.). ResearchGate. Retrieved from [Link]

-

GEOTHERMAL POWER PLANT CYCLES AND MAIN COMPONENTS. (2011, January 22). United Nations University. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gokemi.com [gokemi.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What is this compound? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Iso-Pentane – DHCPL [dhcpl.com]

- 11. haltermann-carless.com [haltermann-carless.com]

- 12. climalife.co.uk [climalife.co.uk]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. balchem.com [balchem.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. unclineberger.org [unclineberger.org]

- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 18. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

- 19. jefferson.edu [jefferson.edu]

- 20. Freezing Tissue in OCT using this compound [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. How is this compound used in geothermal power plants? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 23. Working Fluids - this compound and n-Pentane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 24. krohne.com [krohne.com]

- 25. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 26. gasinnovations.com [gasinnovations.com]

- 27. cdhfinechemical.com [cdhfinechemical.com]

- 28. ICSC 1153 - this compound [inchem.org]

- 29. depts.washington.edu [depts.washington.edu]

- 30. airgas.com [airgas.com]

- 31. nj.gov [nj.gov]

- 32. nbinno.com [nbinno.com]

- 33. cdm.unfccc.int [cdm.unfccc.int]

The Cornerstone of Cryosectioning: A Technical Guide to Isopentane's Role in Preventing Freezing Artifacts

For researchers, scientists, and drug development professionals who rely on high-fidelity tissue analysis, the cryosection is a vital tool. Its power lies in preserving native antigenicity and cellular architecture, making it indispensable for techniques like immunohistochemistry (IHC) and in situ hybridization.[1] However, the integrity of any data derived from cryosections is fundamentally dependent on the quality of the initial tissue freezing process. This guide delves into the core principles of artifact-free cryopreservation, establishing the critical and often misunderstood role of isopentane as the cornerstone of this process.

Part 1: The Foundational Challenge—Ice Crystal Artifacts

The primary antagonist in cryosectioning is the formation of ice crystals. When tissue, which is predominantly water, is frozen slowly, water molecules have time to migrate and align, forming large, destructive ice crystals.[2][3][4] These crystals physically disrupt and displace cellular structures, leading to a "Swiss cheese" effect that obliterates fine morphological detail.[3][4] For a pathologist or researcher, this artifact can render a sample uninterpretable, masking the true cellular relationships and protein localizations that are under investigation.[2][4] The objective, therefore, is not merely to freeze the tissue, but to freeze it so rapidly that water solidifies in a vitreous, or glass-like, state, preventing the formation of organized crystals.[3]

Part 2: The this compound Solution—Overcoming the Leidenfrost Effect

A common misconception is that direct immersion in liquid nitrogen (LN2), one of the coldest readily available cryogens (-196°C), is the fastest way to freeze tissue.[3] This approach is flawed due to a physical phenomenon known as the Leidenfrost effect .[5][6][7] When a relatively warm object (like a tissue sample) makes contact with the extremely cold LN2, the liquid nitrogen boils instantly at the point of contact. This creates an insulating layer of nitrogen gas that envelops the tissue, dramatically slowing down the rate of heat transfer.[5][6][8] This vapor barrier leads to uneven and slower freezing of the tissue's core, which paradoxically promotes ice crystal formation and can cause the entire block to crack.[3][8]

This is where this compound (2-methylbutane) becomes indispensable. This compound has two key properties that make it the ideal heat transfer medium for this application:

-

Low Freezing Point: Its freezing point is approximately -160°C.[9][10]

-

High Thermal Conductivity: It efficiently transfers thermal energy.[8][10]

By pre-chilling liquid this compound in a bath of liquid nitrogen, one creates a cryogenic medium that remains liquid at temperatures far below the freezing point of water but does not boil upon contact with the tissue. This setup completely bypasses the Leidenfrost effect.[8][11] The tissue is plunged into an ultra-cold liquid that maintains direct contact, ensuring an extremely rapid and uniform withdrawal of heat. This "snap-freezing" process is the key to minimizing ice crystal artifacts and preserving superior tissue morphology.[3][12]

Part 3: The Workflow—A Validated Protocol for this compound Snap-Freezing

Achieving reproducible, high-quality results requires a standardized and validated protocol. The following methodology provides a self-validating system for optimal tissue preservation.

Experimental Protocol: Snap-Freezing in this compound

I. Materials & Equipment:

-

This compound (2-methylbutane)

-

Liquid Nitrogen (LN2)

-

Dewar flask or insulated container (e.g., Styrofoam box)

-

Metal beaker or cup

-

Optimal Cutting Temperature (OCT) compound

-

Cryomolds

-

Fine-tipped forceps

-

Dry ice

-

Personal Protective Equipment (PPE): Cryo-gloves, lab coat, safety glasses with side shields, and a full face shield.[13][14]

II. Safety Precautions:

-

Ventilation: Both this compound and liquid nitrogen must be handled in a well-ventilated area or a chemical fume hood.[13][15] this compound is highly flammable, and evaporating LN2 can displace oxygen, creating an asphyxiation risk.[14][16][17]

-

Personal Protective Equipment (PPE): Due to the extreme cold, direct contact with LN2 or chilled this compound can cause severe cold burns and frostbite.[14][18] Always wear appropriate PPE.

-

Container Safety: Never seal a container holding LN2, as the pressure from evaporating gas can cause it to explode.[14][19]

III. Step-by-Step Methodology:

-

Prepare the this compound Bath: Place the metal beaker inside the Dewar flask. Fill the Dewar with LN2 to a level that will surround the beaker. Carefully pour this compound into the metal beaker until it is about two-thirds full.[3]

-

Chill the this compound: The this compound will begin to cool rapidly. The solution is sufficiently cold when it becomes opaque or "milky" and a frozen rim of this compound begins to form on the inside of the beaker.[12] This typically takes 5-10 minutes.

-

Prepare the Tissue: While the this compound is chilling, gently blot the fresh tissue to remove excess liquid. Place a layer of OCT compound in a pre-labeled cryomold. Orient the tissue sample within the OCT, ensuring the surface to be sectioned is flat against the bottom of the mold.[15] Cover the tissue completely with OCT, avoiding the introduction of bubbles.[3][20]

-

Freeze the Sample: Using forceps, hold the cryomold and carefully submerge it into the chilled this compound.[12] Do not release the mold. The OCT will turn white and solid within 20-60 seconds, depending on the size of the tissue block.

-

Store the Sample: Once completely frozen, quickly remove the block from the this compound and place it on dry ice to maintain its temperature.[12] For long-term storage, wrap the frozen block in pre-cooled aluminum foil, place it in a sealed container or bag, and store it at -80°C.[3] This prevents dehydration and degradation.

Workflow Visualization

The following diagram illustrates the logical flow of the this compound snap-freezing process.

Caption: this compound Snap-Freezing Workflow.

Part 4: Data-Driven Comparison and Troubleshooting

While this compound cooled by LN2 is the gold standard for many applications, other methods exist.[12] The choice of method impacts the quality of the final section.

Table 1: Comparison of Tissue Freezing Methods

| Method | Freezing Rate | Ice Crystal Artifact Risk | Safety & Handling | Typical Use Case |

| This compound / LN2 | Very Rapid | Lowest | Flammable liquid; requires fume hood and cryo-PPE.[15][16] | Gold standard for IHC, enzyme histochemistry, and preserving fine morphology.[3][12] |

| Direct LN2 Immersion | Variable (Slow Core) | High (due to Leidenfrost effect) | Cryo-burn and asphyxiation risk.[14][18] | Not recommended for tissue blocks due to cracking and artifact.[3][8] |

| This compound / Dry Ice | Rapid | Low to Moderate | Flammable liquid; requires fume hood.[21] | Good alternative if LN2 is unavailable, but slower than LN2-chilled method.[8][11] |

| Cryostat Cold Bar | Slow | Highest | Minimal chemical risk. | Quick freezing of very small biopsies when morphology is less critical. |

Table 2: Troubleshooting Common Freezing Issues

| Problem | Probable Cause | Recommended Solution |

| Cracked Tissue Block | Freezing was uneven or too slow, allowing large ice crystals to expand and fracture the tissue.[8] This is common with direct LN2 immersion.[8] | Use LN2-chilled this compound for rapid, even freezing. Ensure this compound is sufficiently cold before immersing the sample. |

| "Swiss Cheese" Artifact | Slow freezing rate led to the formation of large ice crystal holes in the tissue.[3] | Ensure the freezing bath is at the optimal temperature. Minimize the time between tissue dissection and freezing. |

| Tissue is Brittle and Crumbles During Sectioning | The sample may have been frozen too cold or is not equilibrated to the cryostat's temperature. | Allow the frozen block to equilibrate in the cryostat chamber for at least 15-30 minutes before sectioning.[12] |

| OCT Block Separates from Tissue | Excess liquid (e.g., PBS, saline) was present on the tissue surface before embedding. | Gently blot the tissue to remove surface moisture before placing it in the OCT-filled cryomold. |

Conclusion

In the pursuit of scientific integrity and reproducible results, controlling for artifacts is paramount. The use of liquid nitrogen-chilled this compound for snap-freezing is not merely a procedural step; it is a scientifically-grounded strategy to overcome the physical barriers to optimal cryopreservation. By preventing the Leidenfrost effect and ensuring ultra-rapid, uniform heat transfer, this method minimizes the formation of destructive ice crystals. For any researcher performing cryosectioning, mastering the this compound snap-freezing technique is a critical investment in the quality and reliability of their experimental data.

References

-

Procedure for freezing tissue in OCT for cryocutting. C2. Available at: [Link]

-

File:Freezing (ice crystal) artifact (7493541268).jpg. Wikimedia Commons. Available at: [Link]

-

Snap Freezing of Tissue. Kaauh - Biobank. Available at: [Link]

-

Tissue Freezing Methods for Cryostat sectioning. MHPL, University of Michigan. Available at: [Link]

-

Freezing Tissue in OCT using this compound. Protocols.io. Available at: [Link]

-

Experimental Pathology Research Laboratory Freezing Protocol. University of Colorado Anschutz Medical Campus. Available at: [Link]

-

Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. Organ Procurement and Transplantation Network. Available at: [Link]

-

This compound Frozen Sections for Intraoperative Diagnosis. The Journal of Histotechnology. Available at: [Link]

-

Snap Freezing of Tissue. CTRNet. Available at: [Link]

-

Pathology Services Core Frozen Tissue Preparation. UNC Lineberger. Available at: [Link]

-

Tissue processing Supplies. University of Arizona. Available at: [Link]

-

A Multi-hole Cryovial Eliminates Freezing Artifacts when Muscle Tissues are Directly Immersed in Liquid Nitrogen. Journal of Visualized Experiments. Available at: [Link]

-

Application of this compound in Cryogenic Heat Exchange. Patsnap Eureka. Available at: [Link]

-

Is there a difference in sample quality when snap frozen in this compound/dry ice bath or this compound/liq N2? ResearchGate. Available at: [Link]

-

IHC Cryosectioning Protocol. RWD Life Science. Available at: [Link]

-

Freezing Tissues For Cryosectioning. University of Alabama at Birmingham. Available at: [Link]

-

Histology Hacks For Cryosectioning. YouTube. Available at: [Link]

-

How to prevent freeze artifact for cryostat sectioning? ResearchGate. Available at: [Link]

-

5 Most Common Problems with Frozen Sections and How to Solve Them. YouTube. Available at: [Link]

-

5 most common problems about Frozen Sections and how to solve them. Milestone Medical. Available at: [Link]

-

Tissue Freezing Techniques. Geneticist Inc. Available at: [Link]

-

Immunohistochemistry, Frozen sections. Hycult Biotech. Available at: [Link]

-

Liquid nitrogen. Wikipedia. Available at: [Link]

-

Artifacts in Frozen Sections. J-Stage. Available at: [Link]

-

Liquid this compound vs liquid ethane for flash-freezing a solution. Reddit. Available at: [Link]

-

Troubleshooting Cryosectioning. Reddit. Available at: [Link]

-

This compound. Shell. Available at: [Link]

-

Step by Step instruction for frozen sample preparation. University of Rochester Medical Center. Available at: [Link]

-

SNAP-FREEZING OF POST-SURGICAL TISSUE BIOSPECIMENS. NCI. Available at: [Link]

-

Freezing Tissue in OCT using this compound v1. ResearchGate. Available at: [Link]

-

Leidenfrost effect. Wikipedia. Available at: [Link]

-

Liquid Nitrogen Handling. The University of Iowa. Available at: [Link]

-

Standard Operating Procedures - Handling Cryogenic Fluids. University of Wisconsin-Milwaukee. Available at: [Link]

-

Safety handling of Liquid Nitrogen in your Laboratory. Techmate. Available at: [Link]

-

Leidenfrost effect. YouTube. Available at: [Link]

-

Storing Liquid Nitrogen in Laboratories: Which Safety Precautions and Sensors Will Protect Your Employees? CryoWest. Available at: [Link]

-

The Leidenfrost effect. Reddit. Available at: [Link]

Sources

- 1. hycultbiotech.com [hycultbiotech.com]

- 2. File:Freezing (ice crystal) artifact (7493541268).jpg - Wikimedia Commons [commons.wikimedia.org]

- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 4. compumedinc.com [compumedinc.com]

- 5. Liquid nitrogen - Wikipedia [en.wikipedia.org]

- 6. Leidenfrost effect - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. med.nyu.edu [med.nyu.edu]

- 9. brd.nci.nih.gov [brd.nci.nih.gov]

- 10. Application of this compound in Cryogenic Heat Exchange [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. cinj.org [cinj.org]

- 13. biobank.kaauh.edu.sa [biobank.kaauh.edu.sa]

- 14. Liquid Nitrogen Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 15. Freezing Tissue in OCT using this compound [protocols.io]

- 16. unclineberger.org [unclineberger.org]

- 17. cryowest.com [cryowest.com]

- 18. chem.washington.edu [chem.washington.edu]

- 19. techmate.co.uk [techmate.co.uk]

- 20. Help Center [kb.10xgenomics.com]

- 21. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

An In-Depth Technical Guide to Isopentane's Low Boiling Point: Principles and Experimental Applications

This guide provides an in-depth exploration of isopentane (2-methylbutane), focusing on the molecular principles that dictate its low boiling point and the consequential applications in research, particularly in drug development and histology. We will delve into the causality behind its use as a premier cryo-fixation agent, offering field-proven insights and detailed protocols for its safe and effective implementation.

The Molecular Basis of this compound's Volatility: A Tale of Two Isomers

This compound, a branched-chain alkane with the chemical formula C5H12, is a colorless, highly volatile, and extremely flammable liquid.[1][2] Its most defining characteristic for laboratory applications is its low boiling point, which is approximately 27.8–28.2°C (82-83°F).[3][4] This means that on a warm day, this compound will readily boil and evaporate.[1][2] To truly understand why, we must compare it to its straight-chain isomer, n-pentane.

Both this compound and n-pentane share the same molecular formula (C5H12) and molar mass (72.15 g/mol ), yet their boiling points differ significantly.[5][6][7] The boiling point of n-pentane is 36.1°C, a full 8°C higher than that of this compound.[5][8] This difference is not due to the composition of the molecules but to their three-dimensional structure and the resulting intermolecular forces.

Intermolecular Forces: The Decisive Factor

The primary intermolecular forces at play in non-polar alkanes like pentane isomers are van der Waals forces, specifically London dispersion forces.[5][9] These are transient, weak attractions that occur when the random movement of electrons creates temporary dipoles in molecules. The strength of these forces is directly related to the surface area available for interaction between adjacent molecules.[9][10]

-

n-Pentane: Its linear, elongated structure allows molecules to pack closely together, maximizing the surface area for contact.[5][8][9] This results in stronger London dispersion forces.

-

This compound: The branched structure (a methyl group on the second carbon) creates a more compact, spherical shape.[2][10][11] This branching prevents molecules from packing as tightly, reducing the available surface area for interaction and leading to weaker London dispersion forces.[9][11][12]

Because more energy (in the form of heat) is required to overcome the stronger intermolecular forces in n-pentane, its boiling point is higher.[5][9] Conversely, the weaker forces in this compound are overcome with less energy, resulting in its characteristic low boiling point and high volatility.

| Property | This compound (2-Methylbutane) | n-Pentane |

| Molecular Formula | C5H12 | C5H12 |

| Molar Mass | 72.15 g/mol [6] | 72.15 g/mol |

| Boiling Point | 27.9°C[4] | 36.1°C[5] |

| Melting Point | -160°C[6] | -130°C |

| Flash Point | -51°C[6] | -49°C |

| Vapor Pressure @ 20°C | 76.1 kPa[6] | 57.3 kPa |

| Density @ 15°C | 0.625 g/cm³[6] | 0.626 g/cm³ |

The Power of Cold: this compound in Cryo-fixation

The most significant application of this compound's physical properties in research is for the rapid freezing, or "snap-freezing," of biological samples for histology, cryosectioning, and cryo-electron microscopy (cryo-EM).[1][3][13]

Why Not Direct Immersion in Liquid Nitrogen?

While liquid nitrogen (-196°C) is a powerful cryogen, immersing a relatively warm tissue sample directly into it is often counterproductive.[14] This action creates an insulating layer of gaseous nitrogen around the tissue—a phenomenon known as the Leidenfrost effect . This vapor barrier dramatically slows the rate of heat transfer, leading to slow, uneven freezing.[14] Slow freezing allows water molecules within the cells to form large ice crystals, which can rupture membranes, destroy cellular architecture, and create freezing artifacts that render the sample useless for microscopic analysis.[14]

This compound: The Ideal Heat Transfer Medium

This compound, with its high thermal conductivity and low freezing point (-160°C), serves as a superior intermediate heat transfer medium.[1][14] When cooled by liquid nitrogen, this compound remains in a liquid state down to -160°C, allowing for complete immersion of the tissue without the formation of an insulating vapor barrier.[1][2][14] This facilitates an extremely rapid and uniform withdrawal of heat from the sample, promoting the formation of amorphous, vitreous ice instead of destructive crystals.[14] This process preserves tissue morphology and antigenicity, which is critical for techniques like immunohistochemistry.[15]

Experimental Protocol: Flash-Freezing of Tissues

This protocol describes the standard procedure for snap-freezing tissues in Optimal Cutting Temperature (OCT) compound using an this compound and liquid nitrogen slurry. This method is essential for preserving tissue integrity for subsequent cryosectioning and analysis.[15][16]

Materials:

-

This compound (2-methylbutane)

-

Liquid Nitrogen (LN2)

-

Dewar or insulated container for LN2

-

Metal beaker

-

OCT embedding compound

-

Cryomolds

-

Long-handled forceps

-

Dry ice and insulated container

-

Personal Protective Equipment (PPE): Cryo-gloves, safety goggles/face shield, lab coat

Methodology:

-

Preparation (Perform in a Fume Hood): Place the metal beaker into the Dewar. Fill the Dewar with liquid nitrogen to a level that will surround the lower half of the metal beaker. Carefully pour this compound into the metal beaker.[17][18]

-

Cooling the this compound: Allow the this compound to cool in the liquid nitrogen bath. This may take 5-15 minutes.[17][18] The this compound is sufficiently cold when it becomes opaque or milky and a frozen rim of this compound begins to form on the inside of the beaker.[15][19] The target temperature is approximately -150°C.

-

Tissue Embedding: While the bath is cooling, place a small amount of OCT in a pre-labeled cryomold. Orient your fresh tissue sample within the OCT. Add more OCT to completely cover the tissue, avoiding the formation of bubbles.[18]

-

Freezing: Grasp the cryomold with the long-handled forceps. Carefully and slowly immerse the mold into the chilled this compound.[15] Hold the mold in the liquid this compound for 20-60 seconds, depending on the size of the tissue block, until the OCT is completely frozen and opaque white.[15][20] Do not let go of the mold.

-

Post-Freezing: Once frozen, remove the mold from the this compound and immediately place it on dry ice.[15] This allows any residual this compound to evaporate before storage.

-

Storage: For long-term storage, wrap the frozen block in pre-chilled aluminum foil or place it in a pre-labeled cryovial.[17][18] Store at -80°C until ready for sectioning. Never allow the tissue to thaw and refreeze, as this will cause significant ice crystal damage.[14]

Safety, Handling, and Disposal

This compound's high volatility and flammability necessitate strict safety protocols. Its vapor is heavier than air and can travel along the ground to a distant ignition source.[21]

Core Safety Requirements:

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent the buildup of flammable and potentially harmful vapors.[22][23]

-

Ignition Sources: this compound is extremely flammable with a flash point of -51°C.[24] Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[21][23] Use only explosion-proof electrical equipment and non-sparking tools.[23]

-

Personal Protective Equipment (PPE): Wear safety glasses or a face shield, a lab coat, and appropriate chemical-resistant gloves.[25][26] When working with liquid nitrogen, cryo-gloves are mandatory.

-

Storage: Store this compound in a tightly sealed, approved container in a cool, dry, well-ventilated area designated for flammable liquids.[22][25] Keep it away from strong oxidizers, with which it can react explosively.[21]

-

Spills: In case of a small spill, absorb the liquid with sand or another inert absorbent and dispose of it as hazardous waste.[21] For larger spills, evacuate the area and contact environmental health and safety personnel.[4]

References

-

The Boiling Points of n-Pentane and this compound: An Analysis Introduction. (2024-01-08). Name of the source not available. [Link]

-

Iso-Pentane. DHCPL. [Link]

-

This compound. Wikipedia. [Link]

-

Why n-Pentane has higher boiling point than this compound ?. Allen. [Link]

-

This compound. Gas Encyclopedia Air Liquide. [Link]

-

This compound. Gokemi. [Link]

-

Hazards of this compound and procedures for this compound handling Berlin Binary Cycle Power Plant. CDM. [Link]

-

Boiling Point of Alkanes | 1 Minute Chemistry | #jeemains #neet. YouTube. [Link]

-

ICSC 1153 - this compound. International Chemical Safety Cards (ICSCs). [Link]

-

Can anyone explain to me the physical property differences between the three isomers, this compound, neopentane and pentane?. Reddit. [Link]

-

Rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent microscopy. Heptane, this compound (2-methylbutane). Source not available. [Link]

-

Visium Tissue Preparation Protocol | Flash Freezing Tissue. YouTube. [Link]

-

Tissue Freezing Methods for Cryostat sectioning. Source not available. [Link]

-

Experimental Pathology Research Laboratory. Source not available. [Link]

-

C2. Procedure for freezing tissue in OCT for cryocutting. Source not available. [Link]

-

Embedding and freezing fresh human tissue in OCT using this compound. Protocols.io. [Link]

-

This compound in Medicinal Aerosol Propellant Systems. Patsnap Eureka. [Link]

-

Cooling for rapid freezing in electron microscopy. ResearchGate. [Link]

-

This compound as an Experimental Hydrocarbon in Chemical Kinetics. Patsnap Eureka. [Link]

-

Video: Comparing Intermolecular Forces: Melting Point, Boiling Point, and Miscibility. JoVE. [Link]

-

This compound. PubChem - NIH. [Link]

-

This compound. Shell. [Link]

-

Freezing Tissue in OCT using this compound v1. ResearchGate. [Link]

-

8.2: Intermolecular Forces. Chemistry LibreTexts. [Link]

-

Frozen Tissue Preparation. UNC Lineberger. [Link]

-

What is this compound?. Junyuan Petroleum Group. [Link]

-

Why is the melting point of neopentane higher than n-pentane but the melting point of this compound lower than that of n-pentane? Why is the order different than that of their boiling points?. Quora. [Link]

-

Why n-Pentane has a higher boiling point than this compound. Junyuan Petroleum Group. [Link]

-

Cryo-SEM image of the microemulsion system of H2O–isooctane–7% wt.. ResearchGate. [Link]

-

Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. PMC. [Link]

-

What is the best method to avoid freezing artifacts in skeletal muscle? I am following the protocol of this compound in liquid nitrgoen?. ResearchGate. [Link]

-

Tissue processing Supplies Liquid nitrogen in appropriate LN2 transport container this compound stored at room temperature in a fla. Source not available. [Link]

-

Pathology Services Core Frozen Tissue Preparation. UNC Lineberger. [Link]

Sources

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. gokemi.com [gokemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. The Boiling Points of n-Pentane and this compound: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 6. Iso-Pentane – DHCPL [dhcpl.com]

- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 8. Why n-Pentane has a higher boiling point than this compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 9. Why `n-`Pentane has higher boiling point than this compound ? [allen.in]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Comparing Intermolecular Forces: Melting Point, Boiling Point, and Miscibility [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. depts.washington.edu [depts.washington.edu]

- 14. med.nyu.edu [med.nyu.edu]

- 15. cinj.org [cinj.org]

- 16. Embedding and freezing fresh human tissue in OCT using this compound [protocols.io]

- 17. youtube.com [youtube.com]

- 18. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 19. unclineberger.org [unclineberger.org]

- 20. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICSC 1153 - this compound [chemicalsafety.ilo.org]

- 22. cdm.unfccc.int [cdm.unfccc.int]

- 23. echemi.com [echemi.com]

- 24. haltermann-carless.com [haltermann-carless.com]

- 25. gasinnovations.com [gasinnovations.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Isopentane Safety in a Research Laboratory Setting

Introduction: Understanding Isopentane in the Research Context

This compound, also known as 2-methylbutane, is a colorless, highly volatile, and flammable liquid with a characteristic gasoline-like odor.[1][2] In the realm of scientific research and drug development, its utility is significant. It is frequently employed as a solvent, in the manufacturing of various chemical compounds, and as a blowing agent in the production of plastics.[1] Its low boiling point also makes it a key component in cryo-plunging for flash-freezing of biological samples for electron microscopy. Given its hazardous nature, a comprehensive understanding and strict adherence to safety protocols are paramount for all laboratory personnel. This guide provides an in-depth analysis of this compound's hazards and outlines the necessary safety protocols to ensure a secure research environment.

Chapter 1: Hazard Analysis of this compound

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. These hazards can be categorized into health, fire and explosion, and reactivity risks.

Health Hazards

Exposure to this compound can occur through inhalation, skin and eye contact, and ingestion.

-

Inhalation: this compound vapors are heavier than air and can accumulate in poorly ventilated areas, posing a risk of displacing oxygen.[3] Inhalation of high concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, nausea, lightheadedness, and in severe cases, passing out.[1] Repeated exposure may lead to the development of bronchitis, characterized by coughing and shortness of breath.[1]

-

Skin Contact: Direct contact with this compound can cause skin irritation.[4] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[1][5]

-

Eye Contact: this compound can cause significant eye irritation.[4][6]

-

Ingestion: Ingestion of this compound is a serious medical emergency. Due to its low viscosity, there is a high risk of aspiration into the lungs, which can cause severe lung irritation, coughing, pulmonary edema, and can be fatal.[6][7][8]

Fire and Explosion Hazards

This compound is classified as an extremely flammable liquid.[7][8][9][10]

-

Flammability: It has a very low flash point of <-51°C, meaning it can be easily ignited by sparks, open flames, or even hot surfaces at room temperature.[3] Its vapors can form explosive mixtures with air within a concentration range of 1.4% to 7.6% by volume.[11]

-

Vapor Density: The vapor of this compound is heavier than air, allowing it to travel considerable distances along the ground to an ignition source and flash back.[3][9]

-

Electrostatic Discharge: The flow or agitation of this compound can generate electrostatic charges, which can lead to ignition.[1]

Reactivity Hazards

This compound is generally stable under normal conditions; however, it can react violently with strong oxidizing agents such as peroxides, nitrates, and chlorates, posing a fire and explosion hazard.[1][6]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[12] The use of a certified chemical fume hood is mandatory for any procedure that may generate vapors.

-

Explosion-Proof Equipment: Due to the high risk of ignition, all electrical equipment, including stirring plates, refrigerators, and lighting, in areas where this compound is handled or stored must be intrinsically safe or explosion-proof.[9][13]

-

Grounding and Bonding: To prevent the buildup of static electricity, containers and equipment used for transferring this compound should be properly grounded and bonded.[9][12][13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-